(2S,5S)-tert-butyl 5-(3-bromo-5-((diethoxyphosphoryl)methyl)benzyl)-2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
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Description
(2S,5S)-tert-butyl 5-(3-bromo-5-((diethoxyphosphoryl)methyl)benzyl)-2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is a useful research compound. Its molecular formula is C25H40BrN2O6P and its molecular weight is 575.481. The purity is usually 95%.
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Scientific Research Applications
Chiral Auxiliaries and Kinetic Resolution
The compound's core structure, 2-oxoimidazolidine-4-carboxylate, has been explored as a novel chiral auxiliary for kinetic resolution. This involves stereospecific amination and alkylation processes that have been demonstrated to produce high yields and selectivity (Kubota, Kubo, & Nunami, 1994), (Kubo, Takahashi, Kubota, & Nunami, 1995), (Nunami, Kubota, & Kubo, 1994).
Synthesis of Enantiomerically Pure Compounds
The compound and its derivatives have been used to prepare enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and various amino acid derivatives. These processes involve benzylation and oxidative coupling techniques (Studer, Hintermann, & Seebach, 1995).
Synthesis of Pipecolic Acid Derivatives
A unique cascade of reactions leading to pipecolic acid derivatives has been reported. This involves the transformation of vinylfluoro groups under acidic conditions, highlighting the compound's versatility in synthesizing complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Properties
IUPAC Name |
tert-butyl (2S,5S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40BrN2O6P/c1-10-32-35(31,33-11-2)16-18-12-17(13-19(26)14-18)15-20-21(29)27(9)22(24(3,4)5)28(20)23(30)34-25(6,7)8/h12-14,20,22H,10-11,15-16H2,1-9H3/t20-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVKBYPBRNLDMD-UNMCSNQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CC2C(=O)N(C(N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C[C@H]2C(=O)N([C@@H](N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40BrN2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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